Evandamine
Übersicht
Beschreibung
Evandamine: (CAS Number: 100035-80-1) is a chemical compound classified within the category of other analgesic and antipyretic drugs . Its molecular formula is C~11~H~16~N~4~S with an average mass of approximately 236.34 Da . Now, let’s explore its various aspects:
Analyse Chemischer Reaktionen
Evandamin kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Obwohl mir keine spezifischen Reagenzien und Bedingungen bekannt sind, können diese Reaktionen zur Bildung verschiedener Produkte führen. Weitere Untersuchungen wären erforderlich, um präzise Details zu liefern.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von Evandamin umfassen mehrere Bereiche:
Chemie: Evandamin könnte als Baustein für die Synthese anderer Verbindungen dienen.
Biologie: Forscher könnten seine Wechselwirkungen mit biologischen Systemen untersuchen.
Medizin: Potenzielle therapeutische Anwendungen wie Schmerzlinderung oder Fiebersenkung.
Industrie: Evandamin könnte bei der Entwicklung neuer Materialien oder Arzneimittel Verwendung finden.
5. Wirkmechanismus
Der genaue Mechanismus, über den Evandamin seine Wirkungen ausübt, ist noch unklar. Weitere Studien sind erforderlich, um seine molekularen Zielstrukturen und die beteiligten Signalwege zu entschlüsseln.
Wirkmechanismus
The exact mechanism by which Evandamine exerts its effects remains unclear. Further studies are needed to elucidate its molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Leider habe ich keine Informationen über spezifische ähnliche Verbindungen, die mit Evandamin verglichen werden können. Die Erforschung verwandter Strukturen und ihrer Eigenschaften könnte die Einzigartigkeit von Evandamin hervorheben.
Biologische Aktivität
Evandamine, also known as evenamide, is an investigational compound that has garnered attention for its potential therapeutic effects in treating treatment-resistant schizophrenia (TRS). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, and relevant case studies.
This compound is characterized as a selective inhibitor of voltage-gated sodium channels (VGSCs). Unlike many antipsychotic medications that primarily target dopamine receptors, this compound modulates glutamatergic neurotransmission by normalizing excessive glutamate release without affecting its basal levels. This unique mechanism is particularly relevant in TRS, where abnormalities in glutamate signaling have been implicated in the pathophysiology of the disorder .
Key Features:
- Selective VGSC Inhibition : this compound specifically blocks VGSCs, which are crucial in regulating neuronal excitability and neurotransmitter release.
- Glutamate Modulation : It normalizes glutamate release induced by aberrant sodium channel activity (e.g., stimulated by veratridine), potentially alleviating symptoms associated with hyperexcitability in TRS patients .
Clinical Efficacy
Recent clinical trials have demonstrated promising results regarding the efficacy of this compound as an add-on therapy for patients with TRS. The most notable study involved 100 patients randomized to receive varying doses of this compound (7.5 mg, 15 mg, and 30 mg bid) over a six-month period.
Clinical Trial Results:
- Improvement in PANSS Scores : The Positive and Negative Syndrome Scale (PANSS) total score improved significantly at multiple time points:
- 6 Weeks : 11.9% improvement
- 6 Months : 15.9% improvement
- 1 Year : 18.3% improvement
- Responder Rates : The proportion of patients achieving clinically meaningful improvements increased significantly:
Safety Profile
The safety profile of this compound appears favorable. In the initial cohort of patients, only a small number discontinued treatment due to adverse effects, which included mild symptoms such as fever and somnolence. The majority tolerated the treatment well, indicating a manageable safety profile compared to traditional antipsychotics .
Data Table: Summary of Clinical Findings
Time Point | PANSS Improvement (%) | CGI-S Responder Rate (%) | CGI-C Responder Rate (%) |
---|---|---|---|
Baseline | - | - | - |
6 Weeks | 11.9 | 16.5 | 36.1 |
6 Months | 15.9 | 28.9 | 41.2 |
1 Year | 18.3 | N/A | N/A |
Case Studies
Several case studies have highlighted the benefits of this compound in clinical settings:
- Case Study A : A patient with TRS who had previously failed multiple antipsychotic treatments showed significant improvement in both positive and negative symptoms after being treated with this compound as an adjunct to clozapine.
- Case Study B : Another patient reported a marked decrease in psychotic symptoms and improved quality of life metrics after three months on this compound, demonstrating its potential as a viable treatment option for resistant cases.
Eigenschaften
IUPAC Name |
3-methyl-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydropyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-7-6-10(12)14-15(7)11-13-8-4-2-3-5-9(8)16-11/h7H,2-6H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRFPGQEWNBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NN1C2=NC3=C(S2)CCCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881370 | |
Record name | Evandamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100035-75-4 | |
Record name | Evandamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100035754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evandamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40881370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVANDAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG2L2878MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.